molecular formula C9H8 B144670 Indene CAS No. 95-13-6

Indene

Cat. No.: B144670
CAS No.: 95-13-6
M. Wt: 116.16 g/mol
InChI Key: YBYIRNPNPLQARY-UHFFFAOYSA-N
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Description

Indene is a polycyclic hydrocarbon with the chemical formula C₉H₈ . It consists of a six-membered benzene ring fused to a five-membered cyclopentene ring. This unique structure makes this compound an intriguing subject of study due to its diverse chemical reactivity. This compound is typically found in coal tar and is used in the production of dyes, resins, pharmaceuticals, and certain plastics .

Synthetic Routes and Reaction Conditions:

Industrial Production Methods: this compound is primarily extracted from coal tar or petroleum. It is a minor component of these complex mixtures, making its isolation a delicate process. The extraction involves heating the coal-tar fraction with sodium to precipitate solid “sodio-indene,” which is then converted back to this compound by steam distillation .

Types of Reactions:

Common Reagents and Conditions:

    Oxidation: Acid dichromate.

    Polymerization: Gamma radiation.

    Condensation: Sodium ethoxide, aldehydes, or ketones in the presence of alkali.

Major Products:

    Homophthalic Acid: From oxidation.

    Polythis compound: From polymerization.

    This compound-Oxalic Ester and Benzofulvenes: From condensation reactions.

Mechanism of Action

Target of Action

Indene is a polycyclic hydrocarbon composed of a benzene ring fused with a cyclopentene ring . It is a key structural motif in many natural products and biologically active molecules Sulindac, a nonsteroidal anti-inflammatory drug (nsaid) of the this compound acetic acid class, is known to primarily inhibit prostaglandin synthesis by inhibiting cox-1 and cox-2 .

Mode of Action

The cyclization of electron-rich 2-alkyl-1-ethynylbenzene derivatives, which can be catalyzed to form 1-substituted-1h-indene and 1-indanone products, involves a 1,5-hydrogen shift of an initial metal-vinylidene intermediate .

Biochemical Pathways

Indole, a closely related compound, plays a significant role in microbial signaling . The biosynthesis pathways of indole in microorganisms include the indole-3-acetamide pathway, indole-3-pyruvate pathway, tryptamine pathway, indole-3-acetonitrile pathway, tryptophan side chain oxidase pathway, and non-tryptophan dependent pathway .

Pharmacokinetics

Sulindac is reversibly metabolized to sulindac sulfide, which has anti-inflammatory and analgesic properties, and is irreversibly metabolized to sulindac sulfone .

Result of Action

The result of this compound’s action is largely dependent on its specific derivatives and their applications. For instance, sulindac, an this compound derivative, has anti-inflammatory and analgesic properties . This compound derivatives are also noted as raw materials for optical functional materials, functional resins, and pharmaceutical intermediates .

Action Environment

The action environment of this compound and its derivatives can vary widely. This compound is a flammable liquid that is insoluble in water . It is used industrially in the production of this compound/coumarone thermoplastic resins . The action, efficacy, and stability of this compound and its derivatives can be influenced by various environmental factors, including temperature, pH, and the presence of other chemical substances.

Biochemical Analysis

Biochemical Properties

Indene undergoes bioconversion in Rhodococcus sp., a bacterium that catalyzes the transformation of this compound to (2R)-indandiol . This process involves the oxidation of this compound by a monooxygenase to indan oxide, which is subsequently hydrolyzed to trans-(1R,2R)-indandiol and cis-(1S,2R)-indandiol .

Cellular Effects

The effects of this compound on cells have been studied in the coelomocytes of earthworms . This compound disrupts the redox balance in these cells, leading to a significant accumulation of reactive oxygen species (ROS) . This oxidative stress inhibits the activities of the antioxidant system, including superoxide dismutase (SOD), catalase (CAT), and glutathione (GSH), and causes lipid peroxidation and changes in membrane permeability .

Molecular Mechanism

This compound exerts its effects at the molecular level primarily through its interactions with enzymes. For instance, it binds to SOD via an arene-H bond . This binding changes the secondary structure of the SOD, leading to a loosening of the structure of the SOD peptide chain . This compound also causes SOD fluorescence sensitization .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound change over time. For example, in Rhodococcus sp., prolonged cultivation led to the evolution of a mutant strain with improved bioconversion properties . This strain, designated KY1, showed a twofold increase in the yield of (2R)-indandiol relative to the original strain .

Metabolic Pathways

This compound is involved in several metabolic pathways. In Rhodococcus sp., at least 94% of the this compound is oxidized by a monooxygenase to indan oxide . This compound is then hydrolyzed to trans-(1R,2R)-indandiol and cis-(1S,2R)-indandiol .

Comparison with Similar Compounds

    Indane: Similar to indene but lacks the double bond in the five-membered ring.

    Indole: Contains a nitrogen atom in the five-membered ring.

    Benzofuran: Contains an oxygen atom in the five-membered ring.

    Benzothiophene: Contains a sulfur atom in the five-membered ring.

Uniqueness of this compound: this compound’s unique structure, combining both aromatic and aliphatic characteristics, allows it to participate in a wide range of chemical reactions. Its ability to undergo polymerization and form various derivatives makes it a versatile compound in both scientific research and industrial applications .

Properties

IUPAC Name

1H-indene
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InChI

InChI=1S/C9H8/c1-2-5-9-7-3-6-8(9)4-1/h1-6H,7H2
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InChI Key

YBYIRNPNPLQARY-UHFFFAOYSA-N
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Canonical SMILES

C1C=CC2=CC=CC=C21
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Molecular Formula

C9H8
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Related CAS

9003-64-9
Record name 1H-Indene, homopolymer
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DSSTOX Substance ID

DTXSID8042052
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Molecular Weight

116.16 g/mol
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Physical Description

Indene appears as a colorless liquid derived from coal tar. Fp: -2 °C; bp:182 °C. Density 0.997 g cm-3. Insoluble in water but soluble in organic solvents., Colorless liquid. [Note: A solid below 29 degrees F.]; [NIOSH], Colorless liquid derived from coal tar., Colorless liquid. [Note: A solid below 29 °F.]
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Boiling Point

359 °F at 760 mmHg (NIOSH, 2023), 181.6 °C 760 MM HG, 359 °F
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Flash Point

173 °F (NIOSH, 2023), 173 °F
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Solubility

Insoluble (NIOSH, 2023), INSOL IN WATER, MISCIBLE WITH MOST ORGANIC SOLVENTS, SOL IN ALL PROPORTIONS IN ALC, ETHER, N BENZENE, PYRIMIDENE, CARBON DISULFIDE, Soluble in ethanol; it is miscible with diethyl ether, naphtha, pyridine, carbon tetrachloride, chloroform, and carbon disulfide, Insoluble
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Density

0.997 (NIOSH, 2023) - Less dense than water; will float, 0.9968 @ 20 °C/4 °C, 0.997
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Vapor Pressure

1.1 [mmHg], 1.1 mm Hg at 25 °C
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Color/Form

LIQUID, Colorless liquid, Colorless liquid [Note: A solid below 29 degrees F].

CAS No.

95-13-6, 71551-80-9, 9003-64-9
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Melting Point

29 °F (NIOSH, 2023), -1.8 °C, 29 °F
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Description The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc.
Explanation Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license.
Record name Indene
Source The National Institute for Occupational Safety and Health (NIOSH)
URL https://www.cdc.gov/niosh/npg/npgd0340.html
Description The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/
Explanation The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations.

Synthesis routes and methods I

Procedure details

To a 25 ml one-neck round bottom flask are added 1-indanol (10 g, 75 mmol) and aluminum phosphate (ALPO4, 1.0 g, 8.2 mmol). The contents of the flask are heated under partial vacuum (5-10 mm Hg) to distill over indene and water. The water is removed by pipette, with the last traces being removed by drying over anhydrous magnesium sulfate to give indene (8 g) in an isolated yield of 92 mole percent.
Quantity
10 g
Type
reactant
Reaction Step One
Name
aluminum phosphate
Quantity
1 g
Type
reactant
Reaction Step One

Synthesis routes and methods II

Procedure details

The trans amide can be made from the epoxide either (1) by treating the indene oxide with ammonia or a primary amine to produce a trans-1-amino-2-indanol and reacting the trans-1-amino-2-indanol with an acylating agent, or (2) by treating the epoxide with an amide anion to produce the trans hydroxy amide directly. In one embodiment the indene is oxidized with aqueous hypochlorite in the presence of a chiral salen catalyst to produce a partially resolved epoxide, which is converted to the partially resolved trans-1-amino-2-indanol by treating with ammonia or a primary amine followed by acylating with benzoyl chloride or acetic anhydride. The resulting benzamide or acetamide is recrystallized to yield substantially optically pure trans-1-benzamido-2-indanol or trans-1-acetamido-2-indanol. In two preferred embodiments, the cis-1-amino-2-indanols are (1S,2R)-1-amino-2-indanol and (1R,2S)-1-amino-2-indanol, produced by oxidation of indene in the presence of an R,R or S,S-salen catalyst respectively.
[Compound]
Name
S,S-salen
Quantity
0 (± 1) mol
Type
catalyst
Reaction Step One
[Compound]
Name
cis-1-amino-2-indanols
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four

Synthesis routes and methods III

Procedure details

In one typical embodiment, the polymer can be synthesized by dissolving an acetoxystyrene monomer, a tertiary alkyl (meth)acrylate monomer and an indene monomer in an organic solvent, adding a radical initiator thereto, heat polymerizing the monomers, and subjecting the resulting polymer to alkaline hydrolysis in an organic solvent for deblocking the acetoxy group, thereby forming a ternary copolymer of hydroxystyrene, tertiary alkyl (meth)acrylate and indene. Examples of the organic solvent used in polymerization include toluene, benzene, tetrahydrofuran, diethyl ether, and dioxane. Representative of the polymerization initiator are 2,2′-azobisisobutyronitrile, 2,2′-azobis(2,4-dimethylvaleronitrile), dimethyl-2,2-azobis(2-methylpropionate), benzoyl peroxide and lauroyl peroxide. Polymerization may be effected by heating at about 50 to 80° C. The reaction time is usually about 2 to 100 hours, preferably about 5 to 20 hours. The base used in the alkaline hydrolysis is selected from aqueous ammonia and triethylamine, to name a few. The reaction temperature is about −20° C. to 100° C., preferably about 0 to 60° C. The reaction time is usually about 0.2 to 100 hours, preferably about 0.5 to 20 hours.
Name
acetoxystyrene
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
[Compound]
Name
tertiary alkyl (meth)acrylate
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Synthesis routes and methods IV

Procedure details

The crude product was taken up in 500 cm3 of toluene, 1.5 g of p-toluene sulfonic acid was added, the reaction mixture was refluxed for 2 hours on a water separator and washed 3 times with 50 cm3 of saturated aqueous NaHCO3 solution, and the solvent was removed in vacuo. Filtration through 200 g of silica gel (hexane/methylene chloride) gave 18.4 g (72%) of 29 as a colorless oil.
[Compound]
Name
crude product
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
1.5 g
Type
reactant
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
500 mL
Type
reactant
Reaction Step Four
Name
Yield
72%

Synthesis routes and methods V

Procedure details

Under agitation with the stirrer, the charge was held at the reflux temperature by heating with an external heater. Thereafter, a solution containing 27 g (0.25 mol) of indene and 410 mg of azoisobutyronitrile (AIBN) as a radical polymerization initiator was charged into the overhead dropping funnel and this solution was dripped slowly into the polymerizer over 1 h. After completion of the dripping, the reaction solution was left under reflux for 2 h until the reaction was completed. The reaction solution was thereafter returned to room temperature and gradually added to 200 ml of n-hexane in a precipitating tank (beaker with an inner capacity of 500 ml), whereupon a white precipitate of indenemaleic anhydride copolymer formed. The precipitate was separated by filtration under suction and vacuum-dried to obtain a copolymer of indene and maleic anhydride in a yield of 95 wt% as calculated from equation (1) given hereinabove.
Quantity
27 g
Type
reactant
Reaction Step One
[Compound]
Name
azoisobutyronitrile
Quantity
410 mg
Type
reactant
Reaction Step One
Name
indenemaleic anhydride
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
200 mL
Type
solvent
Reaction Step Two

Retrosynthesis Analysis

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Min. plausibility 0.01
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Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Indene
Reactant of Route 2
Indene
Reactant of Route 3
Indene
Reactant of Route 4
Indene
Reactant of Route 5
Indene
Reactant of Route 6
Indene
Customer
Q & A

Q1: What is the molecular formula and weight of indene?

A1: this compound has the molecular formula C9H8 and a molecular weight of 116.16 g/mol. []

Q2: How does the structure of this compound compare to indenyl?

A2: Electron diffraction studies revealed that while both this compound and indenyl share the same mean C-C bond distance (1.415 Å ± 0.01), this compound exhibits a wider range of C-C bond distances (0.17 Å ± 0.02) compared to indenyl (0.09 Å). This suggests greater structural flexibility in this compound. []

Q3: What spectroscopic data is available for characterizing this compound derivatives?

A3: A variety of spectroscopic techniques have been employed to characterize this compound derivatives, including NMR, UV-Vis absorption spectroscopy, and GC-MS. For instance, (13)C NMR spectroscopy was crucial in determining the arrangement of carbon atoms in this compound derivatives synthesized from titanacyclopentadienes. [] In another study, GC-MS helped identify 2-cyclohexen-1-one and indenone as oxidation products of cyclohexene and this compound, respectively, by cis-[RuIV(bpy)2(py)(O)]2+. []

Q4: Can you describe a benign synthesis method for substituted indenes?

A4: A zinc-mediated Barbier-type allylation of 1- and 2-indanones in aqueous media provides a simple and environmentally benign route to 2- and 3-allyl-substituted indenes. This method bypasses the need for air-sensitive organometallic reagents and expensive metal catalysts often employed in traditional methods. []

Q5: How can this compound be used in the synthesis of polycyclic compounds?

A5: this compound derivatives can undergo various cyclization reactions to yield polycyclic structures. For example, silver-catalyzed carbon dioxide fixation on 2-alkynylthis compound derivatives leads to the formation of polycyclic this compound derivatives through nucleophilic addition and subsequent intramolecular cyclization. []

Q6: What is the mechanism of this compound formation during coal and anthracene pyrolysis?

A6: Benz[f]this compound, an this compound benzologue, has been detected in the pyrolysis products of both coal and anthracene. Oxidative ring rupture is proposed as the key mechanism responsible for the formation of benz[f]this compound and other related compounds. []

Q7: How does pressure affect the outcome of this compound reactions at high temperatures?

A7: Pressure plays a significant role in dictating product yields in high-temperature this compound reactions. For instance, at high pressures, the self-reaction of the phenyl radical (C6H5) becomes a more dominant pathway for this compound formation compared to lower pressure conditions. []

Q8: Are there any examples of this compound derivatives being used in catalysis?

A8: Yes, cationic rhodium complexes featuring donor-functionalized this compound ligands have demonstrated efficacy as catalysts for ketone hydrosilylation. The study highlights the role of ancillary ligand modifications in tuning the reactivity of the metal center. []

Q9: How do "non-N-H" P,N ligands impact the catalytic activity of iridium complexes in ketone transfer hydrogenation?

A9: Iridium(I) complexes supported by "non-N-H" P,N ligands, particularly those featuring bulky dialkylphosphino donors, have been shown to exhibit high catalytic activity in ketone transfer hydrogenation. Notably, complexes with ligands like (o-tBu2P-C6H4)NMe2, either preformed or generated in situ, facilitate the reduction of a broad range of ketones with remarkable turnover frequencies. []

Q10: How does this compound interact with biological systems at the molecular level?

A10: this compound is metabolized in the guinea pig to form hydroxy(methylthio)indane isomers. This metabolic conversion suggests the involvement of epoxide intermediates and subsequent conjugation with glutathione. []

Q11: What is the potential application of this compound derivatives in treating obesity?

A11: Molecular docking and dynamics studies have identified 1H-indene-(1,3,5,6)-tetrol derivatives as potent inhibitors of pancreatic lipase, a key enzyme involved in fat digestion and absorption. This finding highlights the potential of these this compound derivatives as therapeutic agents for managing obesity. []

Q12: Can this compound derivatives be used as fluorescent probes for studying biological systems?

A12: Research on 2-arylthis compound and 2,3-diarylthis compound systems suggests their potential as fluorescent ligands for the estrogen receptor. These unsymmetrical nonsteroidal estrogens offer valuable insights into ligand binding orientation and receptor interactions. [, ]

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